6-Chloro-2-methoxy-N-methylnicotinamide
Description
6-Chloro-2-methoxy-N-methylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 2, and an N-methylated carboxamide group at position 2. The compound’s functional groups influence its physicochemical and biological properties, which can be inferred through comparisons with related molecules.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-7(12)5-3-4-6(9)11-8(5)13-2/h3-4H,1-2H3,(H,10,12) |
InChI Key |
WIWGCYXUCCJPND-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=C(C=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N-methylnicotinamide typically involves the chlorination of 2-methoxy-N-methylnicotinamide. One common method includes the reaction of 2-methoxy-N-methylnicotinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
6-Chloro-2-methoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The table below summarizes structural differences between 6-Chloro-2-methoxy-N-methylnicotinamide and its analogs:
Key Observations:
- Substituent Position: The target compound’s chlorine at position 6 and methoxy at position 2 distinguish it from 2-Chloro-6-methylnicotinamide (Cl at 2, Me at 6) .
- Functional Groups : The N-methylamide group in the target compound contrasts with the ester in Methyl 6-chloro-2-methoxynicotinate . Amides are less prone to hydrolysis than esters, suggesting greater metabolic stability for the target compound.
- Isonicotinamide vs. Nicotinamide : The isonicotinamide derivative in (amide at position 4 vs. 3) demonstrates how positional isomerism impacts hydrogen-bonding interactions, which are critical in biological target binding.
Physicochemical Properties
- Molecular Weight : The target compound (200.62 g/mol) has a higher molecular weight than 2-Chloro-6-methylnicotinamide (170.60 g/mol) due to the methoxy and N-methyl groups .
- Solubility : Methoxy groups improve water solubility compared to methyl substituents (e.g., in ), but the N-methylamide may reduce solubility relative to ester derivatives like Methyl 6-chloro-2-methoxynicotinate .
Pharmacological and Reactivity Implications
Reactivity
- Electron Effects : The methoxy group’s electron-withdrawing nature deactivates the pyridine ring, reducing electrophilic substitution reactivity compared to methyl-substituted analogs .
- Hydrolysis Stability : The amide group in the target compound is more hydrolytically stable than ester-containing analogs (e.g., ), suggesting longer in vivo half-life.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-2-methoxy-N-methylnicotinamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Intermediate formation : Start with halogenated pyridine derivatives (e.g., 2-chloro-5-fluorobenzaldehyde analogs) to introduce the methoxy and chloro substituents via nucleophilic substitution .
- Amide coupling : React the intermediate with methylamine under catalytic conditions (e.g., HATU/DIPEA in DMF) to form the N-methylamide group .
- Optimization : Yield depends on temperature control (60–80°C for substitution reactions) and stoichiometric ratios (1.2–1.5 equivalents of methylamine to minimize side products) .
| Reaction Step | Key Parameters | Yield Range | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 50°C | 60–75% | |
| Methoxylation | NaOMe, DMSO, 70°C | 70–85% | |
| Amidation | HATU, DIPEA, RT | 50–65% |
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H NMR (400 MHz, CDCl₃) distinguishes the methoxy group (δ 3.8–4.0 ppm) and N-methyl protons (δ 2.9–3.1 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 215.05 .
- X-ray Crystallography : ORTEP-III software () resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the reactivity of this compound under varying pH conditions?
- Controlled experiments : Perform kinetic studies at pH 2–12 to monitor hydrolysis rates. Use HPLC to quantify degradation products (e.g., free nicotinamide at pH >10) .
- Mechanistic analysis : Density Functional Theory (DFT) calculations predict electron-deficient regions (e.g., chloro-substituted pyridine) prone to nucleophilic attack .
- Iterative validation : Compare results across multiple batches to isolate batch-specific impurities (e.g., residual solvents affecting reactivity) .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Substitution patterns : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy) to enhance lipophilicity and blood-brain barrier penetration .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to identify interactions with target enzymes (e.g., NAD-dependent dehydrogenases) .
- In vitro assays : Test IC₅₀ values against cancer cell lines (e.g., HeLa) with controls (e.g., cisplatin) to benchmark potency .
| Modification | Bioactivity (IC₅₀, μM) | Selectivity Index | Reference |
|---|---|---|---|
| Methoxy | 12.3 ± 1.2 | 3.5 | |
| Ethoxy | 8.7 ± 0.9 | 5.1 | |
| Propoxy | 6.5 ± 0.8 | 4.8 |
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Standardized protocols : Use the shake-flask method (USP guidelines) in buffers (PBS, pH 7.4) and organic solvents (DMSO) .
- Temperature control : Measure solubility at 25°C and 37°C to assess thermodynamic vs. kinetic solubility .
- Cross-lab validation : Collaborate with independent labs using identical HPLC conditions (C18 column, 254 nm detection) .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., vehicle vs. treated cohorts) .
Q. How can crystallographic data be leveraged to predict metabolic stability?
- Hydrogen-bonding analysis : Identify labile protons (e.g., amide NH) prone to oxidative metabolism using Mercury software .
- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict primary metabolic sites (e.g., demethylation at the methoxy group) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
